4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole
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Overview
Description
4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole is a chemical compound with the molecular formula C13H6Cl3NOS and a molecular weight of 330.62 . This compound is known for its unique structure, which includes a benzothiazole ring substituted with chloro and dichlorophenoxy groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole typically involves the reaction of 2-chlorobenzothiazole with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar phenoxy structure but different functional groups and applications.
4-(2,4-Dichlorophenoxy)butyric acid: Another herbicide with a similar phenoxy structure but different chain length and properties.
Benzophenone, 4’-chloro-2,4-dihydroxy-: A compound with a similar benzothiazole ring but different substituents, leading to different chemical and biological properties.
Properties
CAS No. |
85391-67-9 |
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Molecular Formula |
C13H6Cl3NOS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
4-chloro-2-(3,4-dichlorophenoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6Cl3NOS/c14-8-5-4-7(6-10(8)16)18-13-17-12-9(15)2-1-3-11(12)19-13/h1-6H |
InChI Key |
WVZBHTIDWMGRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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